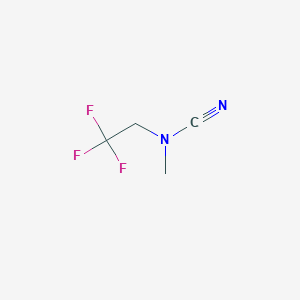

Methyl(2,2,2-trifluoroethyl)cyanamide

Description

Historical Trajectories of Cyanamide (B42294) Derivatives in Organic Chemistry

The journey of cyanamide and its derivatives in organic chemistry began in the 19th century, with initial applications primarily in agriculture as fertilizers. The parent compound, cyanamide (H₂NCN), and its calcium salt, calcium cyanamide (CaCN₂), were recognized for their ability to release ammonia (B1221849) in the soil. researchgate.net Over time, the synthetic utility of the cyanamide functional group (N-C≡N) became increasingly apparent. This moiety possesses a unique electronic character, with a nucleophilic sp³-hybridized nitrogen atom and an electrophilic nitrile carbon, making it a versatile building block in organic synthesis. nih.gov

The development of methods to introduce organic substituents onto the cyanamide nitrogen atoms led to the emergence of N-substituted cyanamides. These derivatives proved to be valuable intermediates for the synthesis of a wide array of nitrogen-containing compounds, including guanidines, ureas, and various heterocyclic systems. researchgate.net Early synthetic methods often relied on the use of the highly toxic and volatile cyanogen (B1215507) halides, such as cyanogen bromide (BrCN), for the cyanation of amines. cardiff.ac.uk While effective, the hazardous nature of these reagents spurred the development of safer and more practical synthetic routes in more recent years. cardiff.ac.uk

Strategic Significance of Fluoroalkyl Substituents in Modern Organic Synthesis

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. researchgate.net Fluoroalkyl groups, particularly the trifluoromethyl (CF₃) and trifluoroethyl (-CH₂CF₃) moieties, are of significant strategic importance in modern organic synthesis and medicinal chemistry. The high electronegativity of fluorine atoms can influence the electron density of neighboring functional groups, affecting reactivity and acidity. researchgate.net

From a medicinal chemistry perspective, the incorporation of fluoroalkyl groups can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov Furthermore, these groups can increase lipophilicity, which can improve membrane permeability and oral bioavailability. nih.gov The unique steric and electronic properties of fluoroalkyl substituents can also lead to stronger binding interactions with biological targets. nih.gov Consequently, fluoroalkyl groups are prevalent in a wide range of pharmaceuticals and agrochemicals. researchgate.net

Structural Framework and Defining Characteristics of Methyl(2,2,2-trifluoroethyl)cyanamide within its Chemical Class

This compound is a disubstituted cyanamide characterized by the presence of both a methyl group and a 2,2,2-trifluoroethyl group attached to one of the nitrogen atoms of the cyanamide functionality. The structural framework of this molecule combines the versatile reactivity of the cyanamide group with the unique properties imparted by the trifluoroethyl substituent.

The key defining characteristics of this compound include:

Asymmetric Substitution: The presence of two different substituents (methyl and 2,2,2-trifluoroethyl) on the nitrogen atom.

Electron-Withdrawing Influence: The trifluoroethyl group, due to the high electronegativity of the fluorine atoms, exerts a strong electron-withdrawing effect. This is expected to decrease the nucleophilicity of the substituted nitrogen atom compared to a non-fluorinated analogue.

Modified Reactivity: The electronic and steric properties of the substituents are anticipated to influence the reactivity of the cyanamide moiety, particularly in reactions involving the nitrile group or the substituted nitrogen atom.

Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₅F₃N₂ |

| Molecular Weight | 138.09 g/mol |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 138.040483 g/mol |

| Topological Polar Surface Area | 32.9 Ų |

Note: The data in this table is computed and has been sourced from publicly available chemical databases. Experimental data is not currently available in the reviewed literature.

Contextual Overview of Contemporary Academic Research on Fluoroalkylated Cyanamide Systems

Contemporary academic research on fluoroalkylated cyanamides is driven by the potential to create novel molecules with enhanced biological activity and unique chemical reactivity. While specific research on this compound is not extensively documented in publicly available literature, the broader field of fluoroalkylated N-substituted cyanamides is an area of active investigation.

Key research themes in this area include:

Development of Novel Synthetic Methodologies: A significant focus is on the development of efficient and safe methods for the synthesis of fluoroalkylated cyanamides. This includes exploring alternatives to hazardous cyanating agents and developing catalytic systems for the introduction of fluoroalkyl groups. nih.gov

Exploration of Reactivity: Researchers are investigating the unique reactivity of fluoroalkylated cyanamides. The electron-withdrawing nature of the fluoroalkyl group can enhance the electrophilicity of the nitrile carbon, making these compounds interesting partners in cycloaddition reactions and nucleophilic additions. nih.gov

Applications in Medicinal Chemistry: The synthesis of libraries of fluoroalkylated cyanamides for screening as potential drug candidates is a major driver of research. The combination of the cyanamide moiety, a known pharmacophore in some contexts, with the beneficial properties of fluoroalkyl groups makes these compounds attractive targets for drug discovery programs. nih.gov

Use as Synthetic Intermediates: Fluoroalkylated cyanamides serve as valuable intermediates for the synthesis of more complex fluorinated nitrogen-containing heterocycles and other functionalized molecules. researchgate.net

Structure

3D Structure

Properties

CAS No. |

89563-48-4 |

|---|---|

Molecular Formula |

C4H5F3N2 |

Molecular Weight |

138.09 g/mol |

IUPAC Name |

methyl(2,2,2-trifluoroethyl)cyanamide |

InChI |

InChI=1S/C4H5F3N2/c1-9(3-8)2-4(5,6)7/h2H2,1H3 |

InChI Key |

RYMFTBGIQVWCLA-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(F)(F)F)C#N |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2,2,2 Trifluoroethyl Cyanamide and Cognate Structures

Direct Cyanamidation Strategies

Direct cyanamidation strategies focus on the formation of the N-CN bond. These can be achieved through the alkylation of cyanamide (B42294) or its derivatives, or by introducing the cyano group onto a pre-existing secondary amine.

N-Alkylation Protocols Involving Cyanamide Anions or Equivalents

One of the most straightforward approaches to synthesizing substituted cyanamides involves the direct alkylation of metal cyanamides, such as calcium cyanamide. nih.govresearchgate.net This method provides a direct route to both mono- and disubstituted derivatives. nih.govresearchgate.net The process typically involves the deprotonation of cyanamide or a monosubstituted cyanamide to form a nucleophilic anion, which then reacts with an alkylating agent.

In a potential synthesis of methyl(2,2,2-trifluoroethyl)cyanamide, one could envision a two-step alkylation sequence starting from cyanamide. First, methylation of cyanamide would yield methylcyanamide (B2951037). Subsequent deprotonation and reaction with a 2,2,2-trifluoroethylating agent would furnish the final product. Alternatively, N-(2,2,2-trifluoroethyl)cyanamide could be synthesized first, followed by methylation. The choice of the sequence would depend on the reactivity and availability of the respective alkylating agents.

Recent advancements have also explored the in situ trapping of cyanamide anions with various electrophiles. nih.gov For instance, the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can facilitate the detosylation of N-tosyl-cyanamide to generate a cyanamide anion, which can then be trapped. nih.gov

A one-pot deoxycyanamidation of alcohols has been developed using N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as both a sulfonyl transfer reagent and a cyano source, providing access to a range of tertiary cyanamides. cardiff.ac.uk This approach takes advantage of the desulfonylative reactivity pathway of NCTS. cardiff.ac.uk

| Alkylation Strategy | Cyanamide Source | Alkylating Agent | Key Features |

| Direct Alkylation | Metal Cyanamides (e.g., CaNCN) | Alkyl Halides | Straightforward approach for mono- and disubstituted cyanamides. nih.govresearchgate.net |

| Stepwise Dialkylation | Cyanamide | Two different Alkyl Halides | Sequential introduction of substituents. |

| In situ Anion Trapping | N-Tosyl-cyanamide | Electrophiles | Generation and reaction of the cyanamide anion in one pot. nih.gov |

| Deoxycyanamidation | N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) | Alcohols | One-pot synthesis of tertiary cyanamides from alcohols. cardiff.ac.uk |

Amination Approaches Incorporating the Cyanamide Functionality

An alternative to building the molecule from the cyanamide core is to introduce the cyano group onto a pre-formed secondary amine, in this case, N-methyl-2,2,2-trifluoroethylamine. The electrophilic cyanation of secondary amines is a prevalent method for accessing disubstituted cyanamides, with cyanogen (B1215507) bromide (BrCN) being a common, though highly toxic, reagent. nih.govcardiff.ac.uk

To circumvent the use of hazardous reagents like BrCN, several alternative cyanating agents and protocols have been developed. cardiff.ac.uk For instance, trichloroacetonitrile (B146778) has been reported as an effective and less toxic cyanating reagent for secondary amines in a one-pot procedure. nih.govresearchgate.netcardiff.ac.uk Other methods include the in situ generation of cyanogen chloride (CNCl) from trimethylsilyl (B98337) cyanide (TMSCN) and bleach, which readily cyanates nucleophilic amines. nih.govorganic-chemistry.org

Furthermore, thiocyanoimidazolium salts have been developed as electrophilic cyanation reagents for secondary amines. nih.govresearchgate.net An operationally simple oxidation-cyanation protocol uses N-chlorosuccinimide and zinc cyanide, avoiding the direct handling of toxic cyanogen halides. organic-chemistry.org More recently, an umpolung strategy has been described, where readily accessible O-tosyl hydroxamates act as nitrogen electrophiles for direct nucleophilic cyanation with TMSCN under mild, transition-metal-free conditions. nih.gov

| Cyanating Reagent | Amine Substrate | Conditions | Advantages |

| Cyanogen Bromide (BrCN) | Secondary Amines | Standard | Effective but highly toxic. nih.govcardiff.ac.uk |

| Trichloroacetonitrile | Secondary Amines | One-pot | Less toxic alternative to BrCN. nih.govresearchgate.netcardiff.ac.uk |

| TMSCN / Bleach | Secondary Amines | In situ generation of CNCl | Avoids handling of pure cyanogen halides. nih.govorganic-chemistry.org |

| Thiocyanoimidazolium Salts | Secondary Amines | Mild | Electrophilic cyanation. nih.govresearchgate.net |

| N-Chlorosuccinimide / Zn(CN)2 | Primary and Secondary Amines | Mild | Operationally simple oxidation-cyanation. organic-chemistry.org |

| O-Tosyl Hydroxamates / TMSCN | Amides | Mild, metal-free | Umpolung strategy with excellent functional group tolerance. nih.gov |

Targeted Trifluoroethylation Procedures

Targeted trifluoroethylation procedures involve the introduction of the CF3CH2- group onto a nitrogen atom that is already part of a methylcyanamide structure. These methods are crucial for synthesizing a wide array of trifluoroethyl-containing compounds, which are of significant interest in medicinal and agricultural chemistry. benthamdirect.comresearchgate.netirejournals.com

Introduction of the 2,2,2-Trifluoroethyl Group via Halogenated Precursors

The use of 2,2,2-trifluoroethyl halides, such as CF3CH2I or CF3CH2Cl, is a common strategy for introducing the trifluoroethyl group via nucleophilic substitution. benthamdirect.comacs.org For the synthesis of this compound, this would involve the reaction of the methylcyanamide anion with a 2,2,2-trifluoroethyl halide.

Recent developments have focused on expanding the utility of these precursors. For instance, nickel-catalyzed trifluoroethylation of (hetero)aryl bromides and chlorides has been achieved using the industrial raw material ClCH2CF3 with zinc as a reductant. acs.org While this specific example pertains to C-H trifluoroethylation, the activation of trifluoroethyl halides by transition metals is a key concept that could potentially be adapted for N-trifluoroethylation.

Transition Metal-Catalyzed Trifluoroethylation Methodologies

Transition metal-catalyzed reactions have emerged as powerful tools for trifluoroethylation. benthamdirect.comresearchgate.net These methods often offer high efficiency and selectivity under mild conditions. irejournals.com Palladium-catalyzed C-H activation has been used for the trifluoroethylation of aromatic compounds. researchgate.net

For N-trifluoroethylation, iron porphyrin-catalyzed reactions have been developed using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source. rsc.org This one-pot reaction proceeds via a cascade of diazotization and N-trifluoroethylation, and is effective for a wide range of anilines. rsc.org Silver(I) has also been shown to catalyze the N-trifluoroethylation of anilines using 2,2,2-trifluorodiazoethane. sustech.edu.cn Such catalytic systems could potentially be adapted for the trifluoroethylation of methylcyanamide.

| Catalyst System | Trifluoroethyl Source | Substrate | Key Features |

| Nickel / Zn | CF3CH2Cl | (Hetero)aryl bromides/chlorides | Utilizes an inexpensive industrial raw material. acs.org |

| Palladium | Trifluoroethyl(mesityl)iodonium salt | Aromatic compounds | C-H activation strategy. researchgate.net |

| Iron Porphyrin | 2,2,2-Trifluoroethylamine HCl | Anilines | One-pot cascade reaction in aqueous solution. rsc.org |

| Silver(I) | 2,2,2-Trifluorodiazoethane | Anilines | Catalytic N-H insertion. sustech.edu.cn |

Chemical Construction of the Cyanamide Linkage

The formation of the N-CN bond is the critical step in the synthesis of cyanamides. This can be achieved through several reliable and well-established chemical transformations, primarily involving the cyanation of amine precursors or the conversion of urea (B33335) and thiourea (B124793) analogues.

The most prevalent and historically significant method for the synthesis of disubstituted cyanamides is the electrophilic N-cyanation of secondary amines using cyanogen halides, particularly cyanogen bromide (BrCN). nih.gov This reaction involves the nucleophilic attack of the secondary amine on the electrophilic carbon of the cyanogen halide, leading to the formation of the desired cyanamide and a hydrohalic acid byproduct, which is typically neutralized by a base.

For the specific synthesis of this compound, the reaction would proceed by treating N-methyl-2,2,2-trifluoroethylamine with cyanogen bromide.

General Reaction Scheme:

R¹R²NH + BrCN → R¹R²N-CN + HBr

The high toxicity and hazardous nature of cyanogen halides have spurred the development of safer and more manageable cyanating agents. acs.orgnih.gov These alternative reagents often generate the electrophilic "CN⁺" species in situ or offer a less volatile source of the cyano group.

| Cyanating Agent | Description | Reference(s) |

| Cyanogen Bromide (BrCN) | The classical and most common reagent; highly effective but also highly toxic and volatile. | nih.govthieme-connect.denih.gov |

| 1-Cyanoimidazole | A safer, solid alternative that transfers the cyano group to amines. | nih.gov |

| N-Chlorosuccinimide (NCS) / Zn(CN)₂ | An operationally simple, one-pot method that avoids the direct handling of cyanogen halides. | nih.govacs.org |

| Trichloroacetonitrile | A less toxic cyano source used in a one-pot, two-step procedure. | cardiff.ac.uk |

| Trimethylsilyl cyanide (TMSCN) / NaClO | An in-situ method where bleach oxidizes TMSCN to generate an electrophilic cyanating reagent. | nih.gov |

The classic Von Braun reaction, which involves treating a tertiary amine with cyanogen bromide, also yields a disubstituted cyanamide alongside an alkyl bromide, providing a method for the cleavage of C-N bonds. thieme-connect.de

Alternative pathways to cyanamides involve the transformation of pre-existing C-N scaffolds, such as ureas and thioureas. These methods are advantageous as they often start from readily available materials and avoid the use of highly toxic cyanating agents. The conversion of ureas requires dehydration, while the conversion of thioureas proceeds via desulfurization. wikipedia.orgnih.gov

The synthesis of this compound via this route would start from the corresponding N,N'-disubstituted thiourea, N-methyl-N-(2,2,2-trifluoroethyl)thiourea. A variety of reagents can effect this transformation, with iodine-mediated and transition-metal-catalyzed desulfurization being particularly efficient. nih.govias.ac.in

General Reaction Scheme (from Thiourea):

R¹R²N-C(S)-NH₂ + [Oxidant/Catalyst] → R¹R²N-CN

Recent advancements have focused on developing milder and more environmentally friendly desulfurization protocols. Iron-mediated multi-component reactions, for instance, allow for the synthesis of cyanamides from isothiocyanates and an amine source in a one-pot process under ambient conditions. ias.ac.in

| Reagent/Catalyst | Precursor | Description | Reference(s) |

| Phosphorus Pentoxide (P₂O₅) | Urea | Classical dehydration agent, though often requires harsh conditions. | scispace.com |

| p-Toluenesulfonyl Chloride (TsCl) | Amidoxime | Converts electron-rich aryl amidoximes to monosubstituted cyanamides. | nih.gov |

| Iodine (I₂) | Dithiocarbamate/Thiourea | A useful method for obtaining N-substituted cyanamides via desulfurization. | nih.govias.ac.in |

| Hypervalent Iodine (III) Reagents | Thiourea/Isoselenocyanate | Efficient reagents for desulfurization and deselenization to form cyanamides. | ias.ac.innih.gov |

| Iron Catalysts | Isothiocyanate + Amine | A mild, room-temperature method for desulfurative C-N bond formation. | ias.ac.in |

Multi-Component Reaction Approaches for Concurrent Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, offer a powerful strategy for rapidly building molecular complexity. researchgate.net In the context of cyanamide synthesis, MCRs can be employed to construct complex heterocyclic systems that contain the cyanamide or a related N-cyanoguanidine functionality.

A notable example is the use of cyanamide as a key building block in a four-component Biginelli-type reaction. researchgate.net This approach allows for the synthesis of 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine derivatives. In this reaction, an aromatic aldehyde, a 1,3-dicarbonyl compound, and cyanamide react under acidic conditions to assemble the dihydropyrimidine (B8664642) core. researchgate.net This strategy highlights the utility of cyanamide itself as a reactant for the concurrent assembly of a larger molecular scaffold.

| Reaction Type | Components | Resulting Scaffold | Key Feature | Reference(s) |

| Biginelli-type Reaction | Aryl Aldehyde, 1,3-Dicarbonyl Compound, Cyanamide | 4-Aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine | Incorporates the cyanoimino moiety into a complex heterocycle in one pot. | researchgate.net |

| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide Source | α-Amino Nitrile | A classical MCR that forms a C-CN bond adjacent to a nitrogen atom. | nih.gov |

| Bucherer–Bergs Reaction | Ketone, Ammonium (B1175870) Carbonate, Cyanide Source | Hydantoin (can be precursor to α-amino acids) | Forms a heterocyclic system from simple starting materials. | nih.gov |

While not directly forming a simple disubstituted cyanamide, these MCRs demonstrate an advanced synthetic approach where the cyanamide functionality is integral to the construction of a larger, often biologically relevant, molecular architecture.

Stereoselective Synthesis of Enantiopure or Diastereomerically Enriched Analogues

The synthesis of chiral molecules is of paramount importance in pharmaceutical sciences. While literature on the direct stereoselective synthesis of chiral cyanamides is limited, principles from asymmetric synthesis can be applied to create enantiopure or diastereomerically enriched analogues. Chirality can be introduced at a carbon atom adjacent to the cyanamide nitrogen or elsewhere in the molecular framework.

Strategies for achieving stereoselectivity could include:

Use of Chiral Substrates: Starting with an enantiopure secondary amine, where one of the substituents contains a stereocenter. For example, using a chiral analogue of N-methyl-2,2,2-trifluoroethylamine would lead to a chiral cyanamide product.

Chiral Catalysis: Employing a chiral catalyst to control the stereochemical outcome of a key bond-forming step. For instance, asymmetric Strecker reactions utilize chiral catalysts to produce enantiomerically enriched α-amino nitriles, which are structurally related to cyanamides. nih.gov

Chirality Transfer: Utilizing a reaction where chirality is transferred from one part of the molecule to another. The stereospecific isomerization of α-chiral allylic amines to γ-chiral enamides is an example of such a process, demonstrating the potential to control stereochemistry at a remote position. chemrxiv.org

Recent work on the asymmetric synthesis of chiral α-trifluoromethylamines using organocatalysis provides a highly relevant conceptual framework. For example, asymmetric [3+2] cycloaddition reactions involving N-2,2,2-trifluoroethylisatin ketimines have been developed to produce chiral spirooxindole derivatives with excellent diastereoselectivities and enantioselectivities. nih.gov Such methodologies, which control stereocenters adjacent to a trifluoroethyl-bearing nitrogen atom, are directly analogous to the challenges that would be faced in the stereoselective synthesis of chiral this compound cognates.

Chemical Reactivity and Transformation Pathways of Methyl 2,2,2 Trifluoroethyl Cyanamide

Reactivity Profiling at the Cyanamide (B42294) Nitrogen Center

The reactivity of the cyanamide functional group is multifaceted, allowing for a range of chemical transformations. The nitrogen atom attached to the nitrile group possesses a lone pair of electrons, rendering it nucleophilic, while the nitrile carbon is susceptible to nucleophilic attack.

Investigation of Protonation and Lewis Acid Coordination Behavior

The lone pair of electrons on the methylamino nitrogen atom of Methyl(2,2,2-trifluoroethyl)cyanamide allows it to act as a Lewis base, readily undergoing protonation in the presence of Brønsted acids. This protonation is expected to occur at the sp³-hybridized nitrogen, leading to the formation of a cyanamidinium salt.

Similarly, the nitrogen center can coordinate with various Lewis acids. The interaction with a Lewis acid, such as a boron or aluminum-based reagent, would involve the donation of the nitrogen's lone pair to the empty orbital of the Lewis acid, forming a Lewis acid-base adduct. rsc.org This coordination can activate the cyanamide moiety, potentially facilitating further reactions. For instance, coordination of a Lewis acid to the nitrogen can enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. nih.gov

Table 1: Predicted Protonation and Lewis Acid Coordination of this compound

| Reactant | Product Type | Comments |

| Brønsted Acid (e.g., HCl) | Cyanamidium salt | Protonation occurs at the sp³ nitrogen. |

| Lewis Acid (e.g., BF₃) | Lewis acid-base adduct | Coordination enhances the electrophilicity of the nitrile carbon. |

Nucleophilic Addition Reactions to the Nitrile Carbon of the Cyanamide

The nitrile carbon of the cyanamide group is electrophilic and can undergo nucleophilic addition reactions. stackexchange.com This reactivity is a hallmark of the nitrile functional group in general. chemguide.co.ukchemguide.co.uklibretexts.orgbyjus.com A variety of nucleophiles, including organometallic reagents, amines, and alcohols, can add across the carbon-nitrogen triple bond.

For instance, the reaction with a primary amine in the presence of a suitable catalyst could lead to the formation of a substituted guanidine (B92328) derivative. researchgate.net Similarly, the addition of an alcohol under acidic or basic conditions could yield an isourea derivative. The electron-withdrawing trifluoroethyl group is expected to enhance the electrophilicity of the nitrile carbon, potentially increasing its reactivity towards nucleophiles compared to non-fluorinated analogues.

Table 2: Representative Nucleophilic Addition Reactions at the Nitrile Carbon

| Nucleophile | Product Type | General Conditions |

| Primary Amine (R-NH₂) | Substituted Guanidine | Catalyst (e.g., metal salt) |

| Alcohol (R-OH) | Isourea Derivative | Acid or base catalysis |

| Organolithium Reagent (R-Li) | Amidinate | Anhydrous conditions |

Electrophilic Substitution and Functionalization on the Nitrogen Atom

The nitrogen atom of the cyanamide, being nucleophilic, is susceptible to attack by electrophiles. nih.gov This allows for the functionalization of the nitrogen center. For example, acylation with an acyl chloride or anhydride (B1165640) would introduce an acyl group onto the nitrogen, forming an N-acylcyanamide. organic-chemistry.org

Alkylation reactions with alkyl halides could also occur at the nitrogen, leading to the formation of a quaternary ammonium (B1175870) salt. The reactivity of the nitrogen towards electrophiles can be influenced by the steric hindrance imposed by the methyl and 2,2,2-trifluoroethyl groups.

Table 3: Potential Electrophilic Functionalization at the Cyanamide Nitrogen

| Electrophile | Product Type | Reaction Conditions |

| Acyl Chloride (R-COCl) | N-Acylcyanamide | Base (e.g., pyridine) |

| Alkyl Halide (R-X) | Quaternary Ammonium Salt | Polar solvent |

| Isocyanate (R-NCO) | Substituted Urea (B33335) | Heat |

Reactivity Pertaining to the 2,2,2-Trifluoroethyl Moiety

The 2,2,2-trifluoroethyl group is characterized by the high stability of the carbon-fluorine bonds. However, under specific conditions, these bonds can be activated to undergo functionalization.

Studies on C-F Bond Activation and Functionalization

The activation of C-F bonds is a challenging yet significant area of research in organic chemistry. nih.gov In the context of this compound, the C-F bonds of the trifluoroethyl group could potentially be activated. This activation is often achieved through the use of strong Lewis acids, which can coordinate to the fluorine atoms and facilitate their abstraction. rsc.orgfrontiersin.org

Photochemical methods have also emerged as a powerful tool for C-F bond activation. nih.gov For example, visible-light photoredox catalysis could potentially be employed to achieve defluorinative alkylation or arylation of the trifluoroethyl group. Such transformations would provide access to a range of novel difluoro- and monofluoro-substituted cyanamide derivatives.

Table 4: Potential Pathways for C-F Bond Activation and Functionalization

| Method | Reagents/Conditions | Potential Outcome |

| Lewis Acid-Mediated | Strong Lewis acid (e.g., AlCl₃) | Fluoride (B91410) abstraction, potential for further functionalization |

| Photoredox Catalysis | Photocatalyst, light, suitable coupling partner | Defluorinative alkylation/arylation |

| Reductive Defluorination | Reducing agent (e.g., sodium naphthalenide) | Formation of difluoro- or monofluoro-ethyl derivatives |

Exploration of Hydrogen Atom Transfer Reactions

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry. yale.eduscripps.edunih.gov The C-H bonds on the methylene (B1212753) carbon of the 2,2,2-trifluoroethyl group are activated by the adjacent electron-withdrawing trifluoromethyl group. This activation makes them susceptible to abstraction by radical species.

For example, in the presence of a radical initiator, a hydrogen atom could be abstracted from the methylene position to generate a carbon-centered radical. This radical intermediate could then participate in various subsequent reactions, such as addition to an alkene or trapping by a radical scavenger. The propensity for HAT will depend on the bond dissociation energy of the C-H bond and the nature of the abstracting radical. mdpi.com

Table 5: Hypothetical Hydrogen Atom Transfer Reaction

| Radical Initiator | Subsequent Reaction | Potential Product |

| AIBN, heat | Addition to an alkene (R-CH=CH₂) | Adduct of the cyanamide radical and the alkene |

| Peroxide, heat | Trapping with a halogen source (e.g., CCl₄) | Halogenated cyanamide derivative |

Inductive and Stereoelectronic Influence on Adjacent Reactive Centers

The presence of the strongly electronegative trifluoroethyl group exerts a significant inductive effect (-I) on the adjacent nitrogen atom. This effect reduces the electron density on the nitrogen, thereby influencing the reactivity of the entire cyanamide functional group. The electron-withdrawing nature of the trifluoroethyl group can impact the nucleophilicity of the nitrogen atom and the electrophilicity of the cyano carbon.

Stereoelectronic effects, which involve the spatial arrangement of orbitals, also play a crucial role. For instance, hyperconjugative interactions between the C-F bonds and the nitrogen lone pair can influence the conformational preferences and reactivity of the molecule. In related fluorinated compounds, such stereoelectronic effects have been shown to dictate molecular conformation and biological function. nih.gov The alignment of the σ* orbitals of the C-F bonds with the nitrogen lone pair can lead to stabilization and affect the energy of the transition states in various reactions.

The cyano group, being a potent electron-withdrawing group, further contributes to the electronic landscape of the molecule. It enhances the electrophilicity of the adjacent carbon atom and can stabilize an adjacent carbanion through resonance and inductive effects. nih.govsiue.edu The combination of the trifluoroethyl and cyano groups is expected to render the nitrogen atom significantly less nucleophilic compared to a simple dialkylcyanamide.

| Functional Group | Electronic Effect | Influence on Adjacent Centers |

|---|---|---|

| 2,2,2-Trifluoroethyl | Strong -I effect | Decreases electron density on the nitrogen atom, reducing its nucleophilicity. |

| Cyano | Strong -I and -M effects | Increases the electrophilicity of the cyano carbon and can stabilize an adjacent carbanion. |

Transformations Involving the Methyl Group

The methyl group attached to the nitrogen atom presents a site for potential functionalization through deprotonation or radical-mediated processes.

The acidity of the protons on the methyl group is enhanced by the inductive effects of the adjacent nitrogen atom, which is in turn influenced by the electron-withdrawing trifluoroethyl and cyano groups. Deprotonation of the methyl group would lead to the formation of a carbanion. The stability of this carbanion is a critical factor in determining the feasibility of such a reaction.

| Stabilizing Factors | Destabilizing Factors |

|---|---|

| Inductive effect of the nitrogen atom. | Electron-donating nature of the alkyl group. |

| Inductive effect of the trifluoroethyl group on the nitrogen. | |

| Potential for delocalization if resonance structures are possible. |

Radical reactions offer another pathway for the functionalization of the methyl group. The initiation of a radical reaction, often through the use of a radical initiator, can lead to the abstraction of a hydrogen atom from the methyl group, generating a carbon-centered radical.

The stability of the resulting radical is a key determinant of the reaction's viability. In general, radical stability follows the order tertiary > secondary > primary. The radical formed on the methyl group of this compound would be a primary radical. However, the adjacent nitrogen atom can influence the stability of the radical. Studies on the radical halogenation of amines have shown that hydrogen abstraction can occur at positions α to the nitrogen atom. nih.gov

For instance, free-radical halogenation is a common method for the functionalization of alkanes and alkyl-substituted compounds. nih.gov In the context of this compound, a reaction with a halogen radical (e.g., Cl• or Br•) could potentially lead to the formation of a halomethyl derivative. The selectivity of such a reaction would depend on the relative bond dissociation energies of the C-H bonds in the molecule and the nature of the radical species.

Cycloaddition Reactions and Annulation Pathways

The cyanamide moiety can participate in cycloaddition reactions, acting as a 2π component. The reactivity of the nitrile group in such reactions is influenced by the electronic nature of its substituents.

While there are no specific reports on the asymmetric [3+2] cycloaddition reactions of this compound, the reactivity of structurally related N-2,2,2-trifluoroethylisatin ketimines provides valuable insights. nih.gov These compounds have been successfully employed as 1,3-dipoles in organocatalytic asymmetric [3+2] cycloaddition reactions with various dipolarophiles. nih.gov

In these reactions, the N-2,2,2-trifluoroethyl group plays a crucial role in modulating the reactivity and stereoselectivity. It is conceivable that under appropriate conditions, this compound could act as a dipolarophile, reacting with a 1,3-dipole to form a five-membered heterocyclic ring. The presence of the trifluoroethyl group would likely influence the electronic properties of the cyanamide's π-system and the stereochemical outcome of the cycloaddition. The development of a chiral catalytic system would be essential to achieve high enantioselectivity.

Drawing inspiration from the successful asymmetric [3+2] cycloadditions of fluorinated imines, a hypothetical reaction could involve the use of a chiral catalyst to control the facial selectivity of the approach of the 1,3-dipole to the cyanamide.

| Reactant 1 (Dipolarophile) | Reactant 2 (1,3-Dipole) | Potential Product | Key Considerations |

|---|---|---|---|

| This compound | Azomethine Ylide | Trifluoroethyl-substituted tetrazole derivative | Catalyst selection for asymmetric induction, regioselectivity. |

The cyanamide functional group can also participate in other types of pericyclic reactions, such as [2+2+2] cycloadditions. researchgate.net These reactions typically involve the co-cyclization of the nitrile moiety with two other unsaturated components, often catalyzed by a transition metal. Such reactions provide a powerful tool for the construction of six-membered heterocyclic rings. researchgate.net

Furthermore, cascade reactions involving the cyanamide group could lead to the rapid assembly of complex molecular architectures. A cascade reaction could be initiated by an event at one of the functional groups of this compound, which then triggers a series of subsequent transformations. For example, a radical-initiated cyclization could be envisioned where a radical is generated elsewhere in the molecule and subsequently adds to the cyano group.

The participation of the unactivated cyano group in thermal ene reactions and intramolecular Diels-Alder reactions has been documented, leading to the formation of pyridine (B92270) derivatives through a formal [2+2+2] cycloaddition strategy. nih.gov This suggests that under thermal conditions, the cyano group of this compound could potentially act as an enophile or dienophile in intramolecular cascade sequences, provided a suitable diene or ene component is present in the molecule.

No Publicly Available Research on the Catalytic Conversions and Derivatizations of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the chemical reactivity and transformation pathways of the specific compound this compound. Consequently, information regarding its catalytic conversions and derivatizations, including transition metal-catalyzed organic transformations, organocatalytic applications, and photoredox-mediated transformations, is not available.

The inquiry for detailed research findings and data tables on the catalytic behavior of this compound did not yield any specific studies. General principles of catalysis involving related functional groups, such as cyanamides and fluoroalkyl groups, exist within the broader field of organic chemistry. For instance, the cyanamide moiety can participate in various reactions, including cycloadditions and nucleophilic additions. mdpi.comresearchgate.net Similarly, transition metals, organocatalysts, and photoredox catalysis are extensively used for the transformation of a wide range of organic molecules, including those containing fluorine. escholarship.orgresearchgate.netrsc.org However, the specific application of these catalytic strategies to this compound has not been documented in the accessible scientific literature.

Without primary research data, it is not possible to provide a scientifically accurate and detailed account of the catalytic conversions for this particular compound as requested in the specified outline. The generation of such an article would require speculative information, which falls outside the scope of scientifically rigorous reporting.

Mechanistic Investigations of Reactions Involving Methyl 2,2,2 Trifluoroethyl Cyanamide

Elucidation of Transient Reaction Intermediates

Transient reaction intermediates are short-lived, high-energy species that are formed during a chemical reaction but are not the final products. Their detection and characterization are paramount for a complete understanding of the reaction pathway. Due to their fleeting nature, a combination of advanced spectroscopic techniques and computational modeling is often required for their study.

In reactions involving Methyl(2,2,2-trifluoroethyl)cyanamide, several types of transient intermediates could be postulated depending on the reaction conditions. For instance, in acid-catalyzed hydrolysis, a protonated cyanamide (B42294) species or a subsequent nitrilium ion could be formed. In radical reactions, the abstraction of a hydrogen atom from the methyl or trifluoroethyl group could lead to radical intermediates.

Spectroscopic and Computational Approaches:

Advanced spectroscopic methods such as flash photolysis, stopped-flow spectroscopy, and matrix isolation techniques coupled with IR, UV-Vis, or NMR spectroscopy can be utilized to observe these transient species directly. For instance, the formation of a ketenimine intermediate in certain cycloaddition reactions could be evidenced by a characteristic absorption band in the IR spectrum.

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in predicting the structures, energies, and spectroscopic properties of potential intermediates. These calculations can guide experimental efforts and aid in the interpretation of spectroscopic data.

Illustrative Data for a Hypothetical Intermediate:

The following table presents hypothetical data for a postulated nitrilium ion intermediate that could be formed during a reaction of this compound. Such data would be the target of combined experimental and computational studies.

| Property | Hypothetical Value/Observation | Method of Determination |

| Structure | Linear C-N-C bond angle (~178°) | DFT Calculation (e.g., B3LYP/6-31G*) |

| Relative Energy | +150 kJ/mol (relative to reactants) | DFT Calculation |

| Vibrational Frequency | C≡N stretch at ~2300 cm⁻¹ (shifted from starting material) | FT-IR Spectroscopy (in situ) |

| NMR Chemical Shift | ¹³C shift of the cyano carbon at ~120 ppm (deshielded) | ¹³C NMR Spectroscopy (low temperature) |

| Lifetime | Microseconds to milliseconds | Time-Resolved Spectroscopy |

This table is for illustrative purposes and does not represent experimentally verified data.

Analysis of Reaction Transition States

The transition state is the highest energy point along the reaction coordinate, representing the fleeting arrangement of atoms as they transform from reactants to products. The structure and energy of the transition state determine the activation energy and thus the rate of the reaction. Due to their ephemeral existence (on the order of femtoseconds), transition states cannot be observed directly. Their properties are therefore inferred from experimental kinetics and, more directly, from computational modeling.

For reactions of this compound, the nature of the transition state would be highly dependent on the specific transformation. For example, a nucleophilic attack on the nitrile carbon would likely proceed through a transition state where the nucleophile is partially bonded to the carbon, and the C≡N triple bond is partially broken. The electron-withdrawing trifluoroethyl group would be expected to influence the stability of such a transition state.

Computational Analysis of Transition States:

Quantum mechanical calculations are the primary tool for investigating transition states. These calculations can locate the transition state structure on the potential energy surface and determine its energy, geometry, and vibrational frequencies. A key characteristic of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Hypothetical Transition State Data:

The table below provides hypothetical data for a transition state in a putative SN2 reaction at the methyl group of this compound with a generic nucleophile (Nu⁻).

| Parameter | Hypothetical Calculated Value | Significance |

| Activation Energy (ΔG‡) | 85 kJ/mol | Determines the reaction rate at a given temperature. |

| Geometry | Trigonal bipyramidal geometry around the methyl carbon. | Confirms the SN2 mechanism. |

| Key Bond Distances | C-Nu bond: 2.2 Å (forming)C-N bond: 1.8 Å (breaking) | Shows the extent of bond formation and breaking in the transition state. |

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a true transition state. |

| Charge Distribution | Partial negative charges on Nu and the cyanamide nitrogen. | Indicates the polarization of the electron density in the transition state. |

This table is for illustrative purposes and does not represent experimentally verified data.

Kinetic Isotope Effect Studies for Rate-Determining Step Identification

The kinetic isotope effect (KIE) is a powerful experimental tool used to determine the rate-determining step of a reaction and to probe the structure of the transition state. mdpi.com It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope at the same position (klight/kheavy). mdpi.com A significant KIE (typically >1.5 for C-H/C-D) indicates that the bond to the isotopically labeled atom is being broken in the rate-determining step.

For this compound, KIE studies could be designed to investigate various potential mechanisms. For example, deuterating the methyl group (CD₃) could probe for C-H bond cleavage in the rate-determining step of a reaction involving this group. Similarly, isotopic substitution at the nitrogen or carbon atoms of the cyanamide group could provide insights into reactions involving this functionality.

Interpreting KIE Values:

Primary KIE: Observed when a bond to the isotope is broken in the rate-determining step.

Secondary KIE: Smaller effects observed when the bond to the isotope is not broken but its environment changes between the reactant and the transition state.

Hypothetical KIE Study:

Consider a hypothetical elimination reaction where a base removes a proton from the methyl group. A KIE study could be performed to determine if this proton abstraction is the rate-determining step.

| Reaction | Isotopic Substitution | Observed kH/kD | Interpretation |

| Base-induced elimination from this compound | H/D at methyl group | 6.5 | C-H bond breaking is part of the rate-determining step (primary KIE). |

| Nucleophilic addition to the cyano group of this compound | ¹²C/¹³C at cyano C | 1.02 | No significant C-N bond cleavage in the rate-determining step (secondary KIE). |

This table is for illustrative purposes and does not represent experimentally verified data.

Comprehensive Determination of Reaction Pathways and Energy Landscapes

A comprehensive understanding of a reaction mechanism involves mapping out the entire reaction pathway, including all intermediates and transition states. This is often visualized as a reaction coordinate diagram or a potential energy landscape. researchgate.net The energy landscape provides a visual representation of the energy changes that occur as reactants are converted into products, with valleys representing stable intermediates and peaks representing transition states. researchgate.net

For this compound, the construction of such a landscape would require a synergistic approach combining experimental kinetic data, identification of intermediates and products, and high-level computational studies. This would allow for the comparison of competing reaction pathways and the identification of the most favorable route.

Constructing the Energy Landscape:

The energies of reactants, products, intermediates, and transition states are determined experimentally (e.g., through calorimetry) and/or computationally. These values are then plotted against the reaction coordinate to generate the energy profile.

Illustrative Reaction Coordinate Diagram:

Below is a hypothetical reaction coordinate diagram for a two-step reaction of this compound, illustrating the concepts discussed.

Hypothetical Energy Landscape Data for a Two-Step Reaction

| Species | Relative Free Energy (kJ/mol) | Description |

| Reactants | 0 | This compound + Reagent |

| Transition State 1 (TS1) | +75 | Energy barrier for the formation of the intermediate. |

| Intermediate (INT) | +20 | A metastable species along the reaction pathway. |

| Transition State 2 (TS2) | +95 | Energy barrier for the conversion of the intermediate to products. |

| Products | -50 | The final, thermodynamically stable outcome of the reaction. |

This table is for illustrative purposes and does not represent experimentally verified data.

This detailed mechanistic investigation, combining experimental and computational approaches, would provide a thorough understanding of the reactivity of this compound, enabling its effective use in various chemical applications.

Computational and Theoretical Studies on Methyl 2,2,2 Trifluoroethyl Cyanamide

Electronic Structure Calculations (e.g., Density Functional Theory)

No published research could be located that has performed electronic structure calculations, such as those using Density Functional Theory (DFT), on Methyl(2,2,2-trifluoroethyl)cyanamide.

Information regarding the optimized ground state geometries and the relative energetics of different conformers of this compound is not available in the current body of scientific literature.

There are no accessible studies that analyze the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the electron density distribution of this compound.

The mapping of electrostatic potential surfaces to identify electrophilic and nucleophilic sites on this compound has not been reported in any available research.

Computational Prediction and Validation of Reaction Mechanisms

A review of existing literature yielded no computational studies focused on predicting or validating the reaction mechanisms of this compound.

There are no documented calculations of the energy profiles for any organic transformations involving this compound.

The determination of activation barriers for rate-limiting steps in reactions involving this compound has not been a subject of any found computational investigation.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, providing valuable insights that complement experimental data. For this compound, theoretical calculations, typically employing Density Functional Theory (DFT), can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For a molecule like this compound, factors such as the electronegativity of the fluorine atoms and the nitrogen of the cyanamide (B42294) group will significantly influence the chemical shifts of nearby protons and carbons.

IR Frequencies: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule at its equilibrium geometry. These calculations provide information about the fundamental vibrational modes, which correspond to the absorption bands observed in an experimental IR spectrum. For this compound, characteristic vibrational frequencies would be expected for the C≡N stretch of the cyanamide group, C-F stretches of the trifluoroethyl group, and various C-H and C-N stretching and bending modes. Computational methods can help in assigning these bands to specific molecular motions. The cyanamide (C≡N) stretching frequency is particularly sensitive to its electronic environment and typically appears in a relatively uncongested region of the IR spectrum. nih.gov

A hypothetical data table for predicted spectroscopic parameters is presented below. Please note that this data is illustrative and would require specific computational studies to be validated.

| Parameter | Predicted Value | Notes |

| ¹H NMR Chemical Shifts (ppm) | Relative to TMS. | |

| -CH₃ | Value | Expected to be a singlet. Its chemical shift is influenced by the adjacent nitrogen atom. |

| -CH₂- | Value | Expected to be a quartet due to coupling with the -CF₃ group. The high electronegativity of the CF₃ group would cause a downfield shift. |

| ¹³C NMR Chemical Shifts (ppm) | Relative to TMS. | |

| -CH₃ | Value | |

| -CH₂- | Value | Expected to be a quartet due to coupling with the fluorine atoms. |

| -CF₃ | Value | Expected to be a quartet due to one-bond coupling with the fluorine atoms. |

| -C≡N | Value | The chemical shift of the nitrile carbon is characteristic. |

| IR Frequencies (cm⁻¹) | ||

| C≡N Stretch | Value | A strong, sharp absorption band is characteristic of the cyanamide group. rose-hulman.edu |

| C-F Stretches | Value(s) | Typically strong absorptions in the 1000-1400 cm⁻¹ region. |

| C-H Stretches | Value(s) | Expected in the 2800-3000 cm⁻¹ region. rose-hulman.edu |

Conformational Analysis and Exploration of Conformational Landscapes

Conformational analysis is a crucial aspect of understanding a molecule's structure, stability, and reactivity. For a flexible molecule like this compound, multiple conformations may exist due to rotation around single bonds. Computational methods can be used to explore the potential energy surface of the molecule and identify the stable conformers (energy minima) and the transition states connecting them.

The conformational landscape of this compound would primarily be determined by the rotation around the N-CH₂ and CH₂-CF₃ bonds. The relative energies of different conformers are influenced by a combination of steric and electronic effects. For instance, gauche and anti conformations around the N-CH₂ bond would likely have different energies due to interactions between the methyl group and the trifluoroethyl group.

A systematic conformational search, followed by geometry optimization and frequency calculations at a suitable level of theory, can provide the relative energies, and thermodynamic properties (enthalpy, Gibbs free energy) of the different conformers. This information helps in determining the most stable conformation and the population of each conformer at a given temperature.

Below is a hypothetical table summarizing the results of a conformational analysis.

| Conformer | Dihedral Angle (°)(C-N-CH₂-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Anti | ~180 | 0.00 | Value |

| Gauche | ~60 | Value | Value |

Investigation of Solvent Effects through Computational Modeling

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational modeling provides methods to investigate these solvent effects. There are two main approaches to model solvation: implicit and explicit solvent models. nih.gov

Implicit Solvent Models: In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov This method, often referred to as the Polarizable Continuum Model (PCM), is computationally efficient and can provide a good approximation of the bulk solvent effects on the geometry, stability, and spectroscopic properties of the solute. For this compound, calculations in different solvents (e.g., a nonpolar solvent like hexane (B92381) and a polar solvent like water) would reveal the influence of solvent polarity on its conformational preferences and electronic structure.

Explicit Solvent Models: This method involves including a number of individual solvent molecules around the solute molecule in the calculation. nih.gov This approach is computationally more demanding but can provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. While this compound is not a strong hydrogen bond donor, the nitrogen atom of the cyanamide group could act as a hydrogen bond acceptor. Explicit solvent models would be necessary to accurately describe such specific interactions.

The investigation of solvent effects is crucial for comparing theoretical predictions with experimental data, as most experiments are conducted in solution.

A hypothetical table illustrating the effect of solvent on a key property is shown below.

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | Value |

| Hexane | 1.88 | Value |

| Water | 78.39 | Value |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. A complete NMR analysis of Methyl(2,2,2-trifluoroethyl)cyanamide would involve a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments to establish through-bond and through-space atomic connectivity.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR for Definitive Structural Elucidation

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the methyl (CH₃) and the methylene (B1212753) (CH₂) protons of the trifluoroethyl group. The methyl protons would appear as a singlet, while the methylene protons would exhibit a quartet splitting pattern due to coupling with the three adjacent fluorine atoms.

¹³C NMR: The carbon NMR spectrum would reveal four unique carbon signals: one for the methyl carbon, one for the methylene carbon, one for the trifluoromethyl carbon, and one for the cyanamide (B42294) carbon. The trifluoromethyl carbon would show a quartet due to one-bond coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is anticipated to display a single resonance, a triplet, arising from the coupling of the three equivalent fluorine atoms with the two adjacent methylene protons.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~3.0 | Singlet | - | N-CH₃ |

| ~3.8 | Quartet | ³JHF ≈ 9 | N-CH₂-CF₃ | |

| ¹³C | ~35 | Singlet | - | N-CH₃ |

| ~50 | Quartet | ²JCF ≈ 35 | N-CH₂-CF₃ | |

| ~124 | Quartet | ¹JCF ≈ 277 | -CF₃ | |

| ~115 | Singlet | - | -C≡N |

Note: Predicted chemical shifts are relative to standard references (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) and can vary based on solvent and experimental conditions.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for confirming the assignment of signals and establishing the complete bonding network.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be expected to show no cross-peaks, confirming the absence of proton-proton coupling between the methyl and methylene groups, which are separated by the nitrogen atom.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would show a cross-peak connecting the methyl proton signal to the methyl carbon signal and another cross-peak linking the methylene proton quartet to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations would include a cross-peak between the methyl protons and the cyanamide carbon, and correlations from the methylene protons to both the trifluoromethyl carbon and the cyanamide carbon. These correlations would be crucial in definitively connecting the different fragments of the molecule.

Dynamic NMR Studies for Probing Rotational Barriers and Exchange Processes

The N-C single bonds in this compound may exhibit restricted rotation, potentially leading to the observation of distinct conformers at low temperatures. Dynamic NMR studies, where spectra are acquired over a range of temperatures, could be employed to investigate such conformational dynamics. If the rotational barrier is significant, signal broadening and eventual splitting into separate signals for each conformer might be observed as the temperature is lowered.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

Table 2: Predicted Diagnostic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~2225 | Strong, Sharp | C≡N Stretch | Cyanamide |

| ~2950-2850 | Medium | C-H Stretch | Methyl (CH₃) and Methylene (CH₂) |

| ~1450 | Medium | C-H Bend | Methyl (CH₃) and Methylene (CH₂) |

The most prominent and diagnostic peak would be the strong, sharp absorption around 2225 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration of the cyanamide group. Additionally, strong absorptions in the 1300-1100 cm⁻¹ region would be indicative of the C-F stretching modes of the trifluoromethyl group.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight, allowing for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information.

Molecular Ion: The HRMS would be expected to show a molecular ion peak [M]⁺ corresponding to the exact mass of C₄H₅F₃N₂.

Fragmentation Pattern: Electron ionization mass spectrometry would likely lead to characteristic fragmentation pathways. Key expected fragments would arise from the cleavage of bonds alpha to the nitrogen atom.

Table 3: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound

| m/z (Predicted) | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| [M]⁺ | [C₄H₅F₃N₂]⁺ | - |

| [M-CH₃]⁺ | [C₃H₂F₃N₂]⁺ | •CH₃ |

| [M-CF₃]⁺ | [C₃H₅N₂]⁺ | •CF₃ |

The observation of these fragments would provide strong evidence for the proposed structure.

Applications of Methyl 2,2,2 Trifluoroethyl Cyanamide in Organic Synthesis

As a Versatile Building Block for the Construction of Heterocyclic Systems

The cyanamide (B42294) functional group is a well-established precursor for the synthesis of nitrogen-containing heterocycles. nih.gov The carbon-nitrogen triple bond of the nitrile group can readily participate in cycloaddition reactions, serving as a valuable component for building five- and six-membered ring systems. nih.gov The electron-withdrawing nature of the adjacent trifluoroethyl group in Methyl(2,2,2-trifluoroethyl)cyanamide is anticipated to enhance the electrophilicity of the nitrile carbon, making it a more reactive partner in various cyclization strategies. nih.gov

This compound is a promising candidate for the synthesis of novel fluorinated nitrogen-containing heterocycles, which are of significant interest in medicinal and agricultural chemistry. nih.gov The trifluoromethyl group is a key feature in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. mdpi.commdpi.com

One of the primary routes to such heterocycles is through [3+2] cycloaddition reactions. For instance, the reaction of a disubstituted cyanamide with nitrile imines can yield highly functionalized triazoles. mdpi.com In the case of this compound, this would lead to the formation of 5-amino-1,2,4-triazoles bearing a trifluoroethyl substituent.

| Dipole | Reagent | Heterocycle | Conditions | Yield |

| Nitrile Imine | This compound | 5-(N-methyl-N-2,2,2-trifluoroethylamino)-1,3-diaryl-1,2,4-triazole | Dichloromethane, Room Temperature | Good to Excellent |

| Azides | This compound | 1-Substituted-5-(N-methyl-N-2,2,2-trifluoroethylamino)tetrazole | Varies | Moderate to Good |

Furthermore, metal-catalyzed [2+2+2] cycloadditions of cyanamides with diynes or alkyne-nitrile systems provide access to functionalized pyridines and pyrimidines. nih.gov The incorporation of the methyl(2,2,2-trifluoroethyl)amino moiety into these core structures could generate a library of novel compounds for biological screening.

As a Precursor to Highly Functionalized Amines and Amides

The cyanamide group can be readily converted into other important nitrogen-containing functional groups, namely amines and amides. This makes this compound a potential precursor for the synthesis of highly functionalized secondary amines and N,N-disubstituted amides containing the valuable 2,2,2-trifluoroethyl motif.

The hydrolysis of disubstituted cyanamides to the corresponding ureas (amides of carbamic acid) can be achieved under acidic or basic conditions. acs.orgacs.orgarkat-usa.org For this compound, hydrolysis would yield N-methyl-N-(2,2,2-trifluoroethyl)urea. While tertiary amides can be resistant to hydrolysis, specific mild methods have been developed for this transformation. umich.eduresearchgate.net

| Reaction | Reagents | Product |

| Hydrolysis | H₂SO₄ (aq), reflux | N-methyl-N-(2,2,2-trifluoroethyl)urea |

| Hydrolysis | NaOH, MeOH/Dioxane | N-methyl-N-(2,2,2-trifluoroethyl)urea |

The reduction of the nitrile group in cyanamides to a methylene (B1212753) group provides a direct route to secondary amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation, converting the N-CN group to an N-CH₂-NH₂ group, which upon workup would yield the secondary amine. orgoreview.commasterorganicchemistry.com In this context, this compound could be reduced to N-methyl-N-(2,2,2-trifluoroethyl)amine.

| Reaction | Reagent | Product |

| Reduction | LiAlH₄, followed by aqueous workup | N-methyl-N-(2,2,2-trifluoroethyl)amine |

Strategic Role in the Assembly of Complex Organic Architectures

In the synthesis of complex organic molecules, the strategic introduction of nitrogen-containing fragments is crucial. This compound can serve as a compact and reactive building block for incorporating a methyl(trifluoroethyl)amino group. The cyanamide functionality can be carried through several synthetic steps before being transformed into a desired functional group, such as an amine or a guanidine (B92328), at a later stage.

The reactivity of the cyanamide allows for its participation in various coupling and addition reactions, enabling the construction of intricate molecular frameworks. For instance, the nucleophilic character of the amino nitrogen allows for reactions with electrophiles, while the electrophilic nature of the nitrile carbon makes it susceptible to attack by nucleophiles. chemicalbook.com

Utility in Fragment-Based Synthetic Strategies (focus on synthetic incorporation)

Fragment-based drug discovery (FBDD) has emerged as a powerful tool for the identification of lead compounds. nih.govfrontiersin.orgvu.nl This approach relies on screening small, low-molecular-weight compounds ("fragments") that can be elaborated into more potent drug candidates. The 2,2,2-trifluoroethyl group is a highly desirable fragment in medicinal chemistry due to its unique properties. mdpi.com

This compound represents a "fragment-like" molecule that can be synthetically incorporated into larger structures. Its utility in FBDD lies in its ability to introduce the trifluoroethylmethylamino moiety, which can enhance binding affinity and improve pharmacokinetic properties. The cyanamide group itself can act as a handle for further chemical modification, allowing for fragment growing or linking strategies. nih.gov

| Fragment Feature | Contribution |

| Trifluoroethyl group | Enhanced metabolic stability, increased lipophilicity, altered pKa |

| Methyl group | Fine-tuning of steric and electronic properties |

| Cyanamide moiety | A versatile handle for synthetic elaboration (e.g., conversion to guanidine) |

Potential as a Ligand or Ligand Precursor in Catalysis

Substituted cyanamides can act as ligands in coordination chemistry, binding to metal centers through the nitrogen atom of the nitrile group or the amino nitrogen. nih.gov The coordination of this compound to a metal center could modulate the metal's electronic properties and catalytic activity. The presence of the electron-withdrawing trifluoroethyl group would influence the electron-donating ability of the nitrogen atoms, potentially leading to novel catalytic properties.

Furthermore, this compound can serve as a precursor to more complex ligands. For example, its reaction with other molecules can lead to the formation of multidentate ligands incorporating the trifluoroethylmethylamino group. These ligands could then be used to prepare new transition metal catalysts for a variety of organic transformations. The development of N-trifluoroethylated amines as ligands is an area of growing interest. nih.gov

Future Research Directions and Unresolved Challenges

Development of Innovative and Sustainable Synthetic Routes

The synthesis of substituted cyanamides has traditionally relied on methods that are often operationally complex or employ highly toxic reagents like cyanogen (B1215507) bromide. cardiff.ac.uk A primary future challenge is the development of efficient, safe, and sustainable methods for the synthesis of Methyl(2,2,2-trifluoroethyl)cyanamide.

Future research should focus on:

Avoiding Hazardous Reagents: Moving away from toxic cyanating agents is paramount. Research into alternative, less hazardous cyano sources, such as trichloroacetonitrile (B146778), could provide safer synthetic pathways. cardiff.ac.uk Another approach involves the in situ generation of cyanating agents, like cyanogen chloride from TMSCN and a hypochlorite (B82951) source, to minimize handling risks. mdpi.com

Catalytic C-N Bond Formation: Developing catalytic methods for the direct cyanation of N-methyl-2,2,2-trifluoroethylamine would represent a significant advance in atom economy and efficiency. This could involve exploring transition metal catalysts that can facilitate the coupling of the amine with a suitable cyanide source.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Reagents | Key Advantages | Unresolved Challenges |

|---|---|---|---|

| Improved Cyanation | N-methyl-2,2,2-trifluoroethylamine + Trichloroacetonitrile | Avoids highly toxic cyanogen bromide cardiff.ac.uk | Requires optimization of reaction conditions for the specific substrate. |

| In Situ Cyanation | N-methyl-2,2,2-trifluoroethylamine + TMSCN/Hypochlorite | Minimizes handling of toxic reagents mdpi.com | Stoichiometric oxidant use; potential for side reactions. |

| Catalytic Amination | Methyl isocyanide + 2,2,2-Trifluoroethyl halide | High atom economy | Development of a suitable catalyst; control of selectivity. |

| Deoxycyanamidation | N-methyl-2,2,2-trifluoroethylformamide | Utilizes a readily available precursor | Requires efficient deoxygenating/cyanation reagent systems. |

Exploration of Unprecedented Reactivity Modes and Chemical Transformations

The cyanamide (B42294) moiety is a versatile functional group, capable of participating in cycloadditions, nucleophilic additions, and radical chemistry. researchgate.netresearchgate.net The presence of the potent electron-withdrawing trifluoroethyl group is expected to significantly modulate this reactivity, opening doors to new chemical transformations.

Key areas for future investigation include:

Modulated Cycloaddition Reactions: Investigating how the electronic properties of the trifluoroethyl group influence the kinetics and selectivity of [3+2] and [4+2] cycloaddition reactions involving the nitrile group. This could lead to the synthesis of novel, highly functionalized fluorine-containing heterocycles.

Enhanced Electrophilicity: Quantifying the electrophilicity of the nitrile carbon and exploring its reactivity with a wider range of soft and hard nucleophiles. This could unlock new pathways for constructing complex nitrogen-containing molecules.

N-CN Bond Cleavage: The cleavage of the N-CN bond in cyanamides can provide access to electrophilic cyanating agents or be used in aminocyanation reactions. nih.gov Research into catalytic systems that can selectively activate and cleave the N-CN bond in this compound would expand its synthetic utility as a trifluoroethylaminating or cyanating agent.

Radical Chemistry: Exploring the participation of this compound in radical cascade reactions to form complex structures like guanidine (B92328) derivatives could be a fruitful area of research. mdpi.com

Implementation of Green Chemistry Principles in Synthetic and Transformative Processes

The synthesis and application of organofluorine compounds often present environmental challenges. dovepress.com A forward-looking research program for this compound must be rooted in the principles of green chemistry. researchgate.net

Future efforts should prioritize:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more benign alternatives. For instance, developing fluorination or cyanation reactions that can be performed in water or fluorous biphasic systems would be a significant green advancement. researchgate.net

Energy Efficiency: Developing reactions that proceed under milder conditions (lower temperature and pressure), potentially through the use of highly active catalysts or photochemical methods.

Renewable Feedstocks: While challenging for highly specialized fluorinated compounds, exploring pathways that might originate from renewable sources for the non-fluorinated parts of the molecule is a long-term goal.

Rational Design of Highly Selective Catalytic Systems

Catalysis is crucial for achieving high selectivity and efficiency in chemical transformations. chemscene.com For this compound, the rational design of catalysts is needed for both its synthesis and its subsequent reactions.

Unresolved challenges and research opportunities include:

Asymmetric Catalysis: Developing chiral catalysts for enantioselective transformations of the cyanamide. For example, asymmetric conjugate additions of the cyanamide moiety to prochiral Michael acceptors could provide access to valuable chiral building blocks. nih.gov

Site-Selective Transformations: Designing catalysts that can distinguish between the different reactive sites within the molecule, such as the nitrile carbon and the nitrogen atoms, to achieve high chemo- and regioselectivity.

Hydration and Hydroamination: Creating efficient catalytic systems, perhaps based on ruthenium or osmium complexes, for the selective hydration of the nitrile to form the corresponding urea (B33335) derivative. researchgate.net Similarly, developing catalysts for the hydroamination of alkenes or alkynes with the N-H bonds that could be generated from the cyanamide would expand its utility. escholarship.org

Expansion of Advanced Computational Modeling for Complex Chemical Systems

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, thereby accelerating experimental discovery. The application of advanced computational modeling to this compound is an underexplored area that holds significant promise.

Future computational studies should focus on:

Structural and Electronic Properties: Using methods like Density Functional Theory (DFT) to accurately predict the molecule's geometry, conformational preferences, vibrational frequencies, and electronic structure (e.g., molecular orbital energies, charge distribution). researchgate.net

Reaction Mechanisms: Modeling the transition states and reaction pathways for its synthesis and subsequent transformations. This can provide crucial insights into reactivity trends and help in the rational design of catalysts and the optimization of reaction conditions.

Predicting Reactivity: Calculating key descriptors of reactivity, such as electrophilicity parameters, to quantitatively predict how the molecule will interact with various nucleophiles and other reactants. This can guide experimental efforts by identifying the most promising reaction partners and conditions.

Table 2: Key Parameters for Computational Investigation

| Parameter | Computational Method | Potential Insights |

|---|---|---|

| Molecular Geometry | DFT (e.g., B3LYP/6-311G**) | Bond lengths, bond angles, conformational analysis. |

| Vibrational Spectra | Frequency calculations | Prediction of IR/Raman spectra for characterization; confirmation of stationary points. |

| Reaction Pathways | Transition State Searching (e.g., QST2/3) | Elucidation of mechanisms; calculation of activation energies. |

| Electrophilicity Index | Conceptual DFT | Quantitative prediction of reactivity towards nucleophiles. |

| Solvent Effects | Solvation Models (e.g., PCM) | Understanding the role of the solvent in reaction outcomes. |

Integration into Supramolecular and Material Science

The unique combination of functional groups in this compound makes it an intriguing candidate as a molecular component in supramolecular chemistry. nih.gov Its role would be defined by the specific non-covalent interactions it can engage in.

Future research could explore its use as a:

Hydrogen Bond Acceptor: The sp-hybridized nitrogen of the nitrile group can act as a hydrogen bond acceptor, allowing it to be integrated into larger self-assembling systems directed by hydrogen bonding. nih.gov

Component with Fluorous Interactions: The trifluoroethyl group can participate in fluorous-fluorous interactions, a distinct type of non-covalent force that can be used to direct the self-assembly of molecules into discrete supramolecular structures or phases. researchgate.net

Dipolar Building Block: The molecule possesses a significant dipole moment due to its functional groups. This property could be exploited in the design of molecular assemblies where dipole-dipole interactions play a key organizational role.

Ligand for Coordination Chemistry: The cyanamide moiety can act as a ligand, coordinating to metal centers to form discrete coordination complexes or extended coordination polymers. researchgate.net The electronic influence of the trifluoroethyl group could tune the properties of the resulting metal complexes.

By pursuing these research directions, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for synthetic chemistry, catalysis, and molecular design.

Featured Recommendations

| Most viewed | ||

|---|---|---|